molecular formula C8H11N3O4 B13097388 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one

Cat. No.: B13097388
M. Wt: 213.19 g/mol
InChI Key: RXRGZNYSEHTMHC-RNFRBKRXSA-N
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Description

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one is a complex organic compound with a unique structure that includes a pyrimidine ring and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a suitable pyrimidine derivative with a dioxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one is unique due to its specific combination of a pyrimidine ring and a dioxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1

InChI Key

RXRGZNYSEHTMHC-RNFRBKRXSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](O1)CO)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(OC(O1)CO)N2C=CC(=NC2=O)N

Origin of Product

United States

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